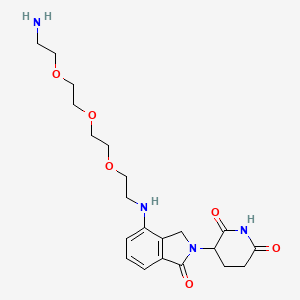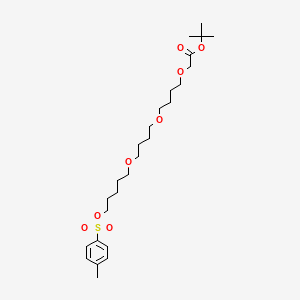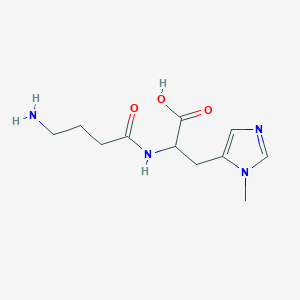
2-(4-Aminobutanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Homoanserine is a hybrid peptide that belongs to the class of organic compounds known as hybrid peptides. These compounds contain at least two different types of amino acids linked to each other through a peptide bond. Homoanserine is an imidazole-containing dipeptide, which means it has an imidazole ring in its structure. This compound is known for its antioxidant properties and is found in various tissues, including the brain, muscle, and lungs .
準備方法
Synthetic Routes and Reaction Conditions: Homoanserine can be synthesized using high-performance liquid chromatography coupled with tandem mass spectrometry. This method involves a stable-isotope dilution technique to detect and quantify homoanserine and its oxidized derivative, 2-oxo-homoanserine . The synthesis process typically involves the use of specific reagents and conditions to ensure the accurate production of homoanserine.
Industrial Production Methods: While detailed industrial production methods for homoanserine are not extensively documented, the compound can be produced in significant quantities using bacterial cell lines. These cell lines are capable of producing copious amounts of homoanserine, which can then be purified for various applications .
化学反応の分析
Types of Reactions: Homoanserine undergoes several types of chemical reactions, including oxidation and reduction. The compound can be oxidized to form 2-oxo-homoanserine, which exhibits higher antioxidant activities than homoanserine itself .
Common Reagents and Conditions: The oxidation of homoanserine to 2-oxo-homoanserine typically involves the use of oxidizing agents under controlled conditions. High-performance liquid chromatography coupled with tandem mass spectrometry is commonly used to analyze these reactions and ensure the accurate detection of the products .
Major Products Formed: The primary product formed from the oxidation of homoanserine is 2-oxo-homoanserine. This oxidized derivative has been shown to exhibit higher antioxidant activities compared to homoanserine .
科学的研究の応用
Homoanserine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Antioxidant Research: Homoanserine and its oxidized derivative, 2-oxo-homoanserine, are studied for their antioxidant properties.
Enzyme Structural Studies: Purified homoanserine is used in enzyme structural studies to understand the interactions between enzymes and their substrates.
Peptide Synthesis: Homoanserine plays an important role in studies related to peptide synthesis and the synthesis of proteoglycan glycopeptides.
Industrial Applications: Homoanserine can serve as a precursor to the synthesis of other compounds, such as isobutanol and 1,4-butanediol.
作用機序
The mechanism of action of homoanserine involves its antioxidant properties. The compound exerts its effects by scavenging free radicals and protecting cells from oxidative damage. Homoanserine and its oxidized derivative, 2-oxo-homoanserine, exhibit higher antioxidant activities, which contribute to their protective effects in various tissues .
類似化合物との比較
Carnosine: A dipeptide consisting of beta-alanine and histidine, known for its antioxidant properties.
Anserine: A methylated analogue of carnosine, found in birds and fish.
2-Oxo-Carnosine: An oxidized derivative of carnosine with higher antioxidant activity.
Homoanserine stands out due to its higher antioxidant activity and its presence in various tissues, including the brain, muscle, and lungs .
特性
IUPAC Name |
2-(4-aminobutanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c1-15-7-13-6-8(15)5-9(11(17)18)14-10(16)3-2-4-12/h6-7,9H,2-5,12H2,1H3,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBKNURIXGGFCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CC(C(=O)O)NC(=O)CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
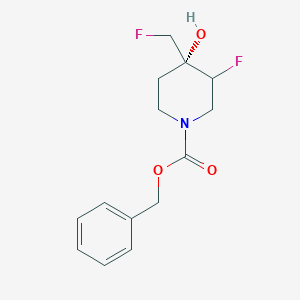
![[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)](/img/structure/B14780233.png)
![(1R,5R)-6-(5-iodo-2-propan-2-ylpyrazol-3-yl)bicyclo[3.1.0]hexan-3-one](/img/structure/B14780239.png)
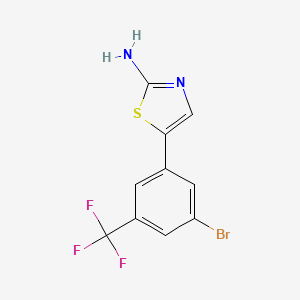
![2-Tert-butoxycarbonyl-2,5-diazaspiro[3.4]octane-6-carboxylic acid](/img/structure/B14780246.png)
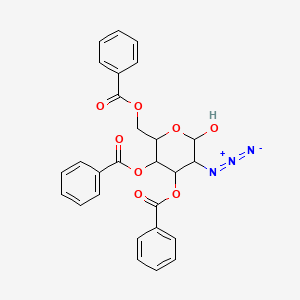
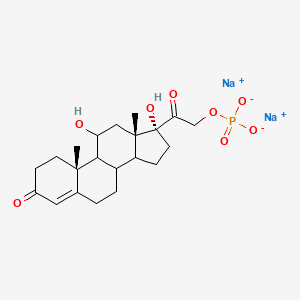
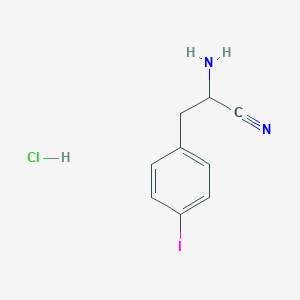
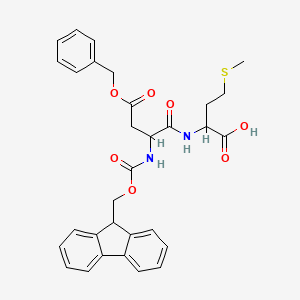
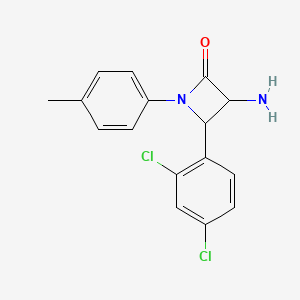
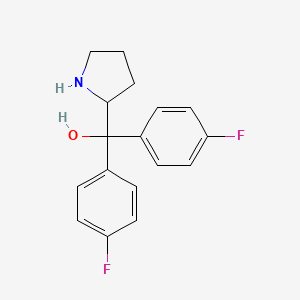
![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-ethylcarbamate](/img/structure/B14780283.png)
